molecular formula C16H17NO2 B403234 N-(4-ethoxyphenyl)-3-methylbenzamide CAS No. 328023-30-9

N-(4-ethoxyphenyl)-3-methylbenzamide

Cat. No.: B403234
CAS No.: 328023-30-9
M. Wt: 255.31g/mol
InChI Key: MMLNIRUCJDCWDS-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-3-methylbenzamide is a synthetic organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.32 g/mol . It is supplied as a high-purity material for research and development purposes. This compound belongs to the benzamide class, a group known to produce derivatives with a range of interesting biological activities. For instance, structurally related N-phenylbenzamide analogs have been investigated in scientific studies for their broad-spectrum antiviral potential, including activity against hepatitis B virus (HBV), by leveraging host-based mechanisms such as the upregulation of APOBEC3G . Similarly, other research into acetaminophen analogs within the benzamide family aims to develop novel analgesics with improved safety profiles and reduced hepatotoxicity . As such, this compound serves as a valuable chemical building block (CAS 328023-30-9) for medicinal chemistry programs, hit-to-lead optimization, and the exploration of new therapeutic agents . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

328023-30-9

Molecular Formula

C16H17NO2

Molecular Weight

255.31g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-methylbenzamide

InChI

InChI=1S/C16H17NO2/c1-3-19-15-9-7-14(8-10-15)17-16(18)13-6-4-5-12(2)11-13/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

MMLNIRUCJDCWDS-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects: Ethoxy vs. Position of Substituents: The 3-methyl group on the benzamide ring introduces steric hindrance, which may influence binding interactions in catalytic or biological contexts compared to para-substituted analogs .

Characterization Techniques

  • Spectroscopy : ¹H NMR, ¹³C NMR, IR, and GC-MS are standard for confirming amide bond formation and substituent positions .
  • X-ray Crystallography : Used for resolving crystal structures of analogs (e.g., N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide) via SHELXL2014 and Mercury software .

Role in Catalysis

  • N,O-Bidentate Directing Groups : Analogs like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitate metal-catalyzed C–H functionalization by forming stable five-membered chelates with transition metals (e.g., Pd) . The ethoxy group in this compound may similarly act as a directing group, though this remains unexplored in the literature provided.

Pharmaceutical Relevance

    Preparation Methods

    Synthesis of 3-Methylbenzoyl Chloride

    3-Methylbenzoic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂). The reaction proceeds via reflux in anhydrous conditions, yielding 3-methylbenzoyl chloride with near-quantitative efficiency. Excess SOCl₂ is removed under reduced pressure, and the residue is used directly without further purification.

    Coupling with 4-Ethoxyaniline

    In a typical procedure, 4-ethoxyaniline is dissolved in tetrahydrofuran (THF) or dichloromethane (DCM) and treated with triethylamine (TEA) to scavenge HCl. A stoichiometric amount of 3-methylbenzoyl chloride is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours. The crude product is isolated via filtration or extraction and purified through recrystallization using ethyl acetate/hexane mixtures, achieving yields of 70–85%.

    Reaction Conditions Table

    ComponentQuantitySolventTemperatureTimeYield
    3-Methylbenzoic acid5.0 gSOCl₂Reflux3 h95%
    4-Ethoxyaniline4.2 gTHF0°C → RT24 h82%

    Catalytic Amidation Using Coupling Agents

    Modern approaches employ carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid directly, bypassing acyl chloride formation.

    EDC-Mediated Coupling

    A mixture of 3-methylbenzoic acid (1.0 equiv), EDC (1.2 equiv), and hydroxybenzotriazole (HOBt, 1.1 equiv) in DCM is stirred at 0°C for 30 minutes. 4-Ethoxyaniline (1.05 equiv) is added, and the reaction proceeds at room temperature for 12 hours. Workup involves sequential washes with 1M HCl, saturated NaHCO₃, and brine. The product is recrystallized to afford this compound in 75–88% yield.

    Role of 4-Dimethylaminopyridine (DMAP)

    DMAP accelerates the reaction by acting as a nucleophilic catalyst, particularly in sterically hindered systems. Studies demonstrate that DMAP (0.1 equiv) reduces reaction times from 24 hours to 6–8 hours while maintaining yields above 80%.

    Solid-Phase Synthesis and Green Chemistry Approaches

    Recent advancements focus on solvent-free or aqueous-phase syntheses to align with green chemistry principles.

    Mechanochemical Synthesis

    Ball milling 3-methylbenzoic acid and 4-ethoxyaniline with EDC and DMAP for 2 hours yields the amide without solvents. This method achieves 78% yield and reduces waste generation, though scalability remains a challenge.

    Aqueous Micellar Catalysis

    Surfactants like sodium dodecyl sulfate (SDS) form micelles that solubilize reactants in water. Using EDC/HOBt in SDS aqueous solution at 50°C, the reaction completes in 8 hours with 70% yield, offering an eco-friendly alternative.

    Purification and Analytical Characterization

    Recrystallization Optimization

    Recrystallization from ethyl acetate/hexane (1:3 v/v) yields needle-like crystals with >99% purity. Melting points range from 132–135°C, consistent with literature.

    Spectroscopic Validation

    • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 2H, ArH), 7.45 (t, J = 7.6 Hz, 1H, ArH), 7.32 (d, J = 8.4 Hz, 2H, ArH), 6.90 (d, J = 8.8 Hz, 2H, ArH), 4.05 (q, J = 7.0 Hz, 2H, OCH₂), 2.45 (s, 3H, CH₃), 1.45 (t, J = 7.0 Hz, 3H, CH₃).

    • ¹³C NMR (101 MHz, CDCl₃): δ 166.8 (C=O), 158.2 (C-O), 138.5, 132.1, 129.8, 128.4, 124.7, 114.2, 63.5 (OCH₂), 21.3 (CH₃), 14.8 (CH₃).

    Industrial-Scale Production and Patent Methodologies

    Patent WO2009086464A1 highlights a hydrogenation-based route for analogous benzamides, though adaptations for this compound require substituting methoxy groups with ethoxy. Key steps include:

    • Houben-Hoesch Reaction: Cyclization of nitriles with 4-ethoxyaniline in the presence of AlCl₃.

    • Catalytic Hydrogenation: Raney nickel-mediated reduction at 50–70°C under 5–10 bar H₂, achieving 90% conversion .

    Q & A

    Q. What are the standard synthetic routes for N-(4-ethoxyphenyl)-3-methylbenzamide, and how can reaction conditions be optimized for yield and purity?

    The synthesis typically involves a multi-step approach:

    • Amidation : Reacting 3-methylbenzoyl chloride with 4-ethoxyaniline under basic conditions (e.g., using triethylamine or pyridine as a catalyst) in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.
    • Optimization : Adjusting stoichiometry (1.2:1 molar ratio of acyl chloride to amine), solvent polarity, and reaction time (12–24 hours) enhances yield. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures progress .

    Q. What analytical techniques are recommended for characterizing this compound?

    • Structural Confirmation : Use 1H^1 \text{H}-NMR and 13C^{13}\text{C}-NMR to verify substituent positions (e.g., ethoxy group at para position, methyl group on benzamide). IR spectroscopy confirms amide C=O stretching (~1650–1680 cm1^{-1}) .
    • Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves molecular geometry and hydrogen-bonding patterns .
    • Mass Spectrometry : High-resolution ESI-MS determines molecular weight and fragmentation patterns .

    Q. What in vitro biological activity screening methods are applicable for this compound?

    • Antimicrobial Assays : Broth microdilution (MIC determination against Staphylococcus aureus or Escherichia coli) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
    • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using fluorogenic substrates .

    Advanced Research Questions

    Q. How can contradictions in crystallographic data (e.g., thermal motion vs. disorder) be resolved during structural refinement?

    • Model Selection : Use SHELXL’s TWIN/BASF commands to handle twinning or disorder. Compare multiple refinement models (e.g., isotropic vs. anisotropic displacement parameters) .
    • Validation Tools : Cross-check with Rint_{\text{int}}, Rfree_{\text{free}}, and residual electron density maps. Tools like PLATON/ADDSYM detect missed symmetry .
    • Case Study : For this compound, prioritize hydrogen-bonding networks (e.g., N–H···O interactions) to resolve ambiguities in electron density .

    Q. What strategies are effective for structure-activity relationship (SAR) studies targeting bioactivity optimization?

    • Functional Group Variation : Synthesize analogs with substituents like halogens (Cl, F) at the benzamide’s meta position or modify the ethoxy group to methoxy/propoxy .
    • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., π-π stacking with tyrosine kinase domains) .
    • Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC50_{50} values .

    Q. How can stability studies under varying pH and temperature conditions be designed to assess degradation pathways?

    • Experimental Design :
      • pH Stability : Incubate the compound in buffered solutions (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC .
      • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
    • Mechanistic Insights : LC-MS/MS identifies major degradation products (e.g., hydrolysis of the amide bond under acidic conditions) .

    Q. What computational methods predict reactivity in catalytic or photochemical applications?

    • DFT Calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer pathways .
    • TD-DFT : Simulates UV-vis spectra to assess light absorption properties for photodynamic therapy potential .
    • Molecular Dynamics : CHARMM or AMBER models solvation effects in aqueous or lipid environments .

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